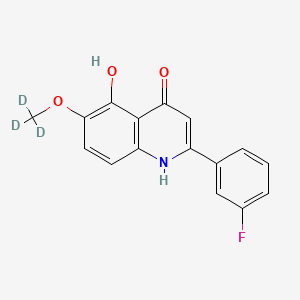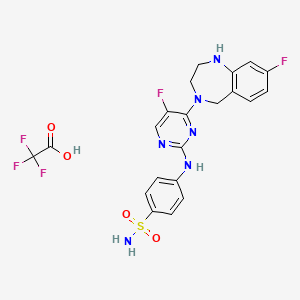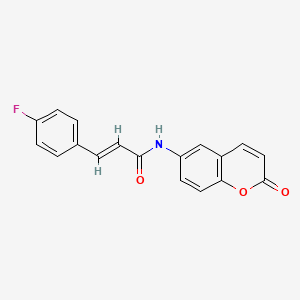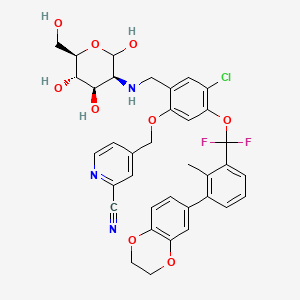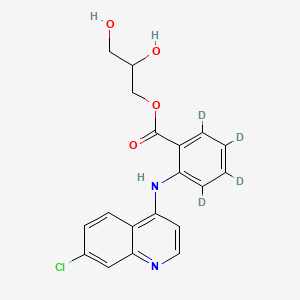
Vegfr-2-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vegfr-2-IN-13 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and vasculogenesis. This receptor is involved in the proliferation, migration, and survival of endothelial cells, making it a significant target for anti-cancer therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-13 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to obtain the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Vegfr-2-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Aplicaciones Científicas De Investigación
Vegfr-2-IN-13 has a wide range of scientific research applications, including:
Mecanismo De Acción
Vegfr-2-IN-13 exerts its effects by binding to the VEGFR-2 receptor, inhibiting its activation and subsequent signaling pathways. This inhibition prevents the proliferation, migration, and survival of endothelial cells, thereby reducing angiogenesis. The molecular targets involved include the tyrosine kinase domain of VEGFR-2 and various downstream signaling molecules such as PLCγ, PI3K-Akt, and MAPK pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ramucirumab: A monoclonal antibody targeting VEGFR-2.
Sorafenib: A small molecule inhibitor of VEGFR-2 and other kinases.
Apatinib: A selective VEGFR-2 inhibitor.
Uniqueness
Vegfr-2-IN-13 is unique due to its specific binding affinity and selectivity for VEGFR-2, which may result in fewer off-target effects and improved therapeutic outcomes compared to other inhibitors .
Propiedades
Fórmula molecular |
C24H18N6O2S |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
N-phenyl-4-[[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetyl]amino]benzamide |
InChI |
InChI=1S/C24H18N6O2S/c31-21(14-33-24-22-29-25-15-30(22)20-9-5-4-8-19(20)28-24)26-18-12-10-16(11-13-18)23(32)27-17-6-2-1-3-7-17/h1-13,15H,14H2,(H,26,31)(H,27,32) |
Clave InChI |
PXFDSDWTTASZNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N5C3=NN=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


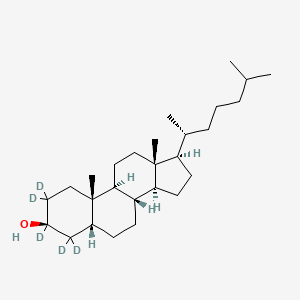
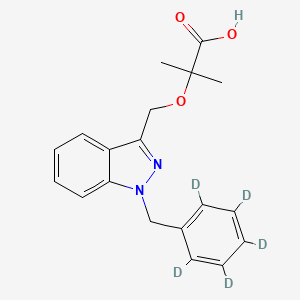
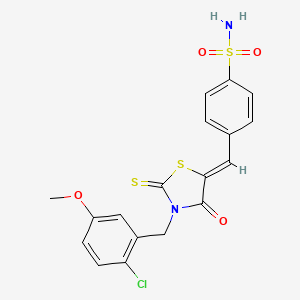

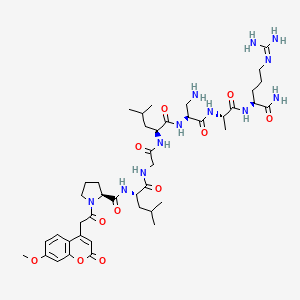

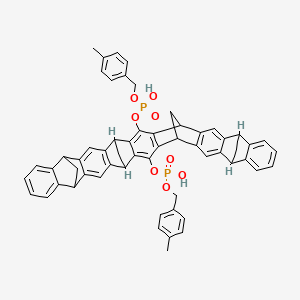
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)

